molecular formula C25H20N2O8 B1218924 2,4-Bis(2-acetoxybenzamido)benzoic acid CAS No. 54338-12-4

2,4-Bis(2-acetoxybenzamido)benzoic acid

Cat. No. B1218924
CAS RN: 54338-12-4
M. Wt: 476.4 g/mol
InChI Key: JJMMIBYSZFGSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03953496

Procedure details

By the procedure similar to that described in Example 23, 2-(2'-acetoxybenzamido)-4-aminobenzoic acid and 2-acetoxybenzoylchloride were allowed to react and were treated to obtain crude crystals. Recrystallization from methanol-water gave 2,4-bis(2'-acetoxybenzamido)-benzoic acid having a melting point between 194° - 195°C. The product wass confirmed to be identical to that obtained in Example 18.
Name
2-(2'-acetoxybenzamido)-4-aminobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:23]=[CH:22][CH:21]=[CH:20][C:6]=1[C:7]([NH:9][C:10]1[CH:18]=[C:17]([NH2:19])[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13])=[O:8])(=[O:3])[CH3:2].[C:24]([O:27][C:28]1[CH:36]=[CH:35][CH:34]=[CH:33][C:29]=1[C:30](Cl)=[O:31])(=[O:26])[CH3:25]>>[C:1]([O:4][C:5]1[CH:23]=[CH:22][CH:21]=[CH:20][C:6]=1[C:7]([NH:9][C:10]1[CH:18]=[C:17]([NH:19][C:30](=[O:31])[C:29]2[CH:33]=[CH:34][CH:35]=[CH:36][C:28]=2[O:27][C:24](=[O:26])[CH3:25])[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13])=[O:8])(=[O:3])[CH3:2]

Inputs

Step One
Name
2-(2'-acetoxybenzamido)-4-aminobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)NC2=C(C(=O)O)C=CC(=C2)N)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)Cl)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
ADDITION
Type
ADDITION
Details
were treated
CUSTOM
Type
CUSTOM
Details
to obtain crude crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol-water

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)NC2=C(C(=O)O)C=CC(=C2)NC(C2=C(C=CC=C2)OC(C)=O)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.